N-(5-chloro-2-methoxyphenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a chloro-methoxyphenyl group, a hexyl chain, and a hydroxy group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 5-chloro-2-methoxyaniline with a suitable quinoline derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification steps, including recrystallization and chromatography, are essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a quinoline ketone, while reduction of the carbonyl group may produce a quinoline alcohol .
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including changes in cellular metabolism and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-hydroxyphenyl)-acetamide: Similar structure but lacks the quinoline core and hexyl chain.
N-(5-chloro-2-methoxyphenyl)benzenesulfonamide: Contains a benzenesulfonamide group instead of the quinoline core.
Tris(5-chloro-2-methoxyphenyl)antimony dicarboxylates: Features multiple chloro-methoxyphenyl groups but different central atom and functional groups.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its combination of a quinoline core with a chloro-methoxyphenyl group, a hexyl chain, and a hydroxy group. This unique structure contributes to its diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C23H25ClN2O4 |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-hexyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C23H25ClN2O4/c1-3-4-5-8-13-26-18-10-7-6-9-16(18)21(27)20(23(26)29)22(28)25-17-14-15(24)11-12-19(17)30-2/h6-7,9-12,14,27H,3-5,8,13H2,1-2H3,(H,25,28) |
InChI Key |
HCHGETSNGZVTKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)Cl)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.